molecular formula C18H26N2OS B10909042 N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)heptanamide

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)heptanamide

Cat. No.: B10909042
M. Wt: 318.5 g/mol
InChI Key: AXZOWHAMLRMHDZ-UHFFFAOYSA-N
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Description

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)heptanamide: is a complex organic compound characterized by its unique benzothiophene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)heptanamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiophene core, followed by the introduction of the cyano and ethyl groups. The final step involves the attachment of the heptanamide side chain. Common reagents used in these reactions include organolithium reagents, cyanide sources, and amide coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)heptanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The benzothiophene core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)heptanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)heptanamide involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, while the benzothiophene core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dimethylphenoxy)propanamide
  • N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-propylpiperazin-1-yl)acetamide

Uniqueness

Compared to similar compounds, N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)heptanamide is unique due to its heptanamide side chain, which can influence its solubility, stability, and biological activity. The presence of the cyano group also provides a versatile handle for further chemical modifications.

Properties

Molecular Formula

C18H26N2OS

Molecular Weight

318.5 g/mol

IUPAC Name

N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)heptanamide

InChI

InChI=1S/C18H26N2OS/c1-3-5-6-7-8-17(21)20-18-15(12-19)14-10-9-13(4-2)11-16(14)22-18/h13H,3-11H2,1-2H3,(H,20,21)

InChI Key

AXZOWHAMLRMHDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=C(C2=C(S1)CC(CC2)CC)C#N

Origin of Product

United States

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